molecular formula C14H12N2O2S3 B2404920 N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide CAS No. 1421449-67-3

N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide

Cat. No.: B2404920
CAS No.: 1421449-67-3
M. Wt: 336.44
InChI Key: HHIVUILPQIUWJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide is a compound that combines a thiazole ring, a benzyl group, and a thiophene-2-sulfonamide moiety. This compound is of interest due to its potential biological activities, particularly its antibacterial properties. The presence of the thiazole ring, known for its diverse biological activities, and the sulfonamide group, known for its antibacterial properties, makes this compound a promising candidate for further research and development.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide are largely influenced by the thiazole ring in its structure. Thiazoles are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiazole derivatives have been reported to exhibit potent antibacterial activity against both Gram-negative and Gram-positive bacteria . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide typically involves the reaction of a thiazole derivative with a benzyl halide and a thiophene-2-sulfonamide. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfonic acids or thiols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    N-(thiazol-2-yl)benzenesulfonamide: Similar structure but lacks the benzyl group.

    Thiophene-2-sulfonamide: Contains the thiophene-2-sulfonamide moiety but lacks the thiazole and benzyl groups.

    Benzylthiazole: Contains the benzyl and thiazole groups but lacks the sulfonamide moiety.

Uniqueness

N-(4-(thiazol-2-yl)benzyl)thiophene-2-sulfonamide is unique due to the combination of the thiazole, benzyl, and thiophene-2-sulfonamide moieties. This unique structure contributes to its potent antibacterial activity and makes it a promising candidate for further research and development in the field of antimicrobial agents.

Properties

IUPAC Name

N-[[4-(1,3-thiazol-2-yl)phenyl]methyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S3/c17-21(18,13-2-1-8-19-13)16-10-11-3-5-12(6-4-11)14-15-7-9-20-14/h1-9,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIVUILPQIUWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.